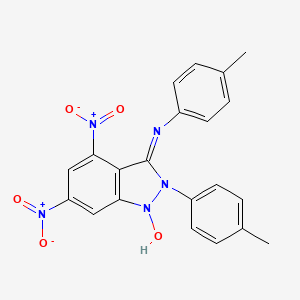![molecular formula C25H19F3N2OS B15010574 (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes aromatic rings, a thiazolidinone core, and various substituents that contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the thiazolidinone ring.
Introduction of Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions. For example, the phenyl and trifluoromethylphenyl groups can be added using appropriate aryl halides and nucleophiles.
Formation of the Imino Group: The imino group is introduced by the condensation of an amine with an aldehyde or ketone. In this case, the 2,6-dimethylphenyl group is introduced through the reaction of 2,6-dimethylaniline with an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the thiazolidinone core. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can occur at the imino group and the aromatic rings. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, methyl iodide in acetone, sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology
In biological research, the compound is studied for its antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
The compound has potential therapeutic applications due to its biological activities. It is being investigated as a lead compound for the development of new drugs targeting infectious diseases, inflammatory conditions, and cancer.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
- **(2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(METHOXYMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C25H19F3N2OS |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(5Z)-2-(2,6-dimethylphenyl)imino-3-phenyl-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H19F3N2OS/c1-16-9-8-10-17(2)22(16)29-24-30(19-12-4-3-5-13-19)23(31)21(32-24)15-18-11-6-7-14-20(18)25(26,27)28/h3-15H,1-2H3/b21-15-,29-24? |
Clave InChI |
BFOHKVLCZFEGFL-SEPNCPDJSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/S2)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)
![N-(4-{[1-(4-chlorophenyl)-2-methylpropan-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B15010551.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)
